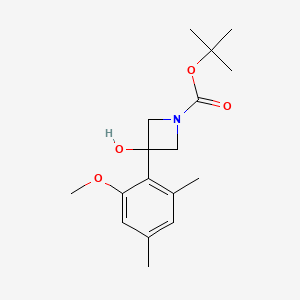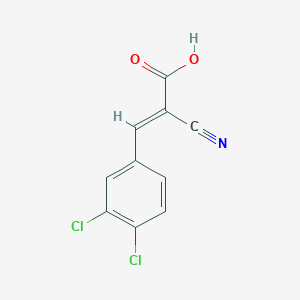
2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid is an organic compound that belongs to the class of cyanoacrylic acids. This compound is characterized by the presence of a cyano group (-CN) and a dichlorophenyl group attached to a propenoic acid backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out between malononitrile and 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in a solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The cyano group and dichlorophenyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(4-diphenylamino)phenylprop-2-enoic acid
- 2-cyano-3-(4-dimethylamino)phenylprop-2-enoic acid
Comparison
Compared to similar compounds, 2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
37630-53-8 |
|---|---|
Molecular Formula |
C10H5Cl2NO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
(E)-2-cyano-3-(3,4-dichlorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H5Cl2NO2/c11-8-2-1-6(4-9(8)12)3-7(5-13)10(14)15/h1-4H,(H,14,15)/b7-3+ |
InChI Key |
YIHQQDWZQKQXQE-XVNBXDOJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


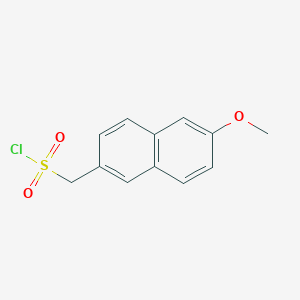

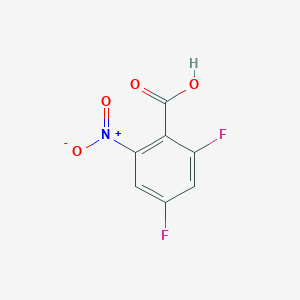
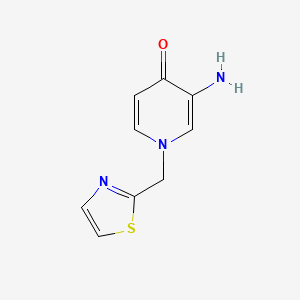

![4-{[1-(4-Methylphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl}benzoic acid](/img/structure/B15240394.png)
![N-[1-(2,5-Dichlorophenyl)ethyl]cyclopropanamine](/img/structure/B15240397.png)
![potassium [4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanide](/img/structure/B15240411.png)


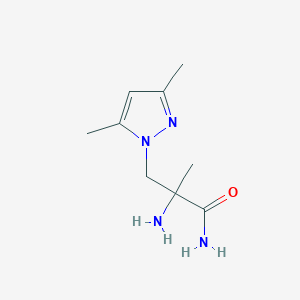
![7-Cyclopropyl-2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240433.png)
![1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15240442.png)
